

Application Notes and Protocols for O-Me Eribulin in Cell Culture Experiments

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Compound of Interest

Compound Name: O-Me Eribulin

Cat. No.: B15607085

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Introduction

O-Me Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with significant anti-tumor activity.[1][2][3][4] It is a member of the eribulin class of compounds, which are known for their unique mechanism of action that distinguishes them from other microtubule inhibitors like taxanes and vinca alkaloids.[3][5] These application notes provide detailed protocols for the preparation and use of **O-Me Eribulin** in cell culture experiments, intended to assist researchers in achieving consistent and reproducible results.

Note on Nomenclature: The vast majority of published research refers to this compound as Eribulin Mesylate. **O-Me Eribulin** is understood to be a closely related derivative, and the protocols provided herein are based on the extensive data available for Eribulin Mesylate. Researchers should confirm the specific properties of their **O-Me Eribulin** compound.

Mechanism of Action

O-Me Eribulin exerts its cytotoxic effects primarily through the inhibition of microtubule dynamics.[1][5] Unlike other microtubule agents, it does not affect microtubule shortening but specifically inhibits the growth phase.[5] This leads to the sequestration of tubulin into non-functional aggregates, resulting in G2/M cell-cycle arrest, disruption of the mitotic spindle, and ultimately, apoptotic cell death.[1][5][6]

Beyond its antimitotic effects, **O-Me Eribulin** also impacts the tumor microenvironment.[2][7] Preclinical studies have demonstrated its ability to induce vascular remodeling, leading to improved tumor perfusion and reduced hypoxia.[2][3] Furthermore, it can reverse the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[2][3] Some studies have also indicated that eribulin can suppress the PI3K/AKT/mTOR signaling pathway.[8]

Data Presentation

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C41H63NO14S	[9][10]
Molecular Weight	826.0 g/mol	[6][10]
Appearance	White powder	[11]
CAS Number	441045-17-6	[9][12]

Solubility

Solvent	Concentration	Reference
DMSO	100 mg/mL (121.06 mM)	[9]
Ethanol	100 mg/mL (121.06 mM)	[9]
Water	Freely soluble	[11]

Recommended Storage Conditions

| Solution Type | Storage Temperature | Duration | Reference | |---|---|---| | Undiluted Vials | 15°C to 30°C (59°F to 86°F) | Per manufacturer's expiry |[13] | | Undiluted in Syringe | Room Temperature | Up to 4 hours |[13] | | Undiluted in Syringe | 4°C (Refrigerated) | Up to 24 hours |[13] | | Diluted in 0.9% NaCl | Room Temperature | Up to 4 hours |[13] | | Diluted in 0.9% NaCl | 4°C (Refrigerated) | Up to 24 hours |[13] | | Diluted Solutions (for lab use) | 4°C (Refrigerated) | At least 14 days |[14][15] | | Diluted Solutions (for lab use) | 20°C (Room Temperature) | At least 14 days |[14][15] |

Note: For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles, although specific stability data at these temperatures is limited in the provided search results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of O-Me Eribulin in DMSO

Materials:

- **O-Me Eribulin** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips

Procedure:

- Pre-warm an aliquot of anhydrous DMSO to room temperature.
- Weigh the required amount of **O-Me Eribulin** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.26 mg of **O-Me Eribulin** (based on a molecular weight of 826.0 g/mol).
- Add the appropriate volume of anhydrous DMSO to the **O-Me Eribulin** powder. For a 10 mM solution from 8.26 mg, add 1 mL of DMSO.
- Vortex the solution until the **O-Me Eribulin** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
- Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, store at 4°C for up to 14 days.[\[14\]](#)[\[15\]](#)

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

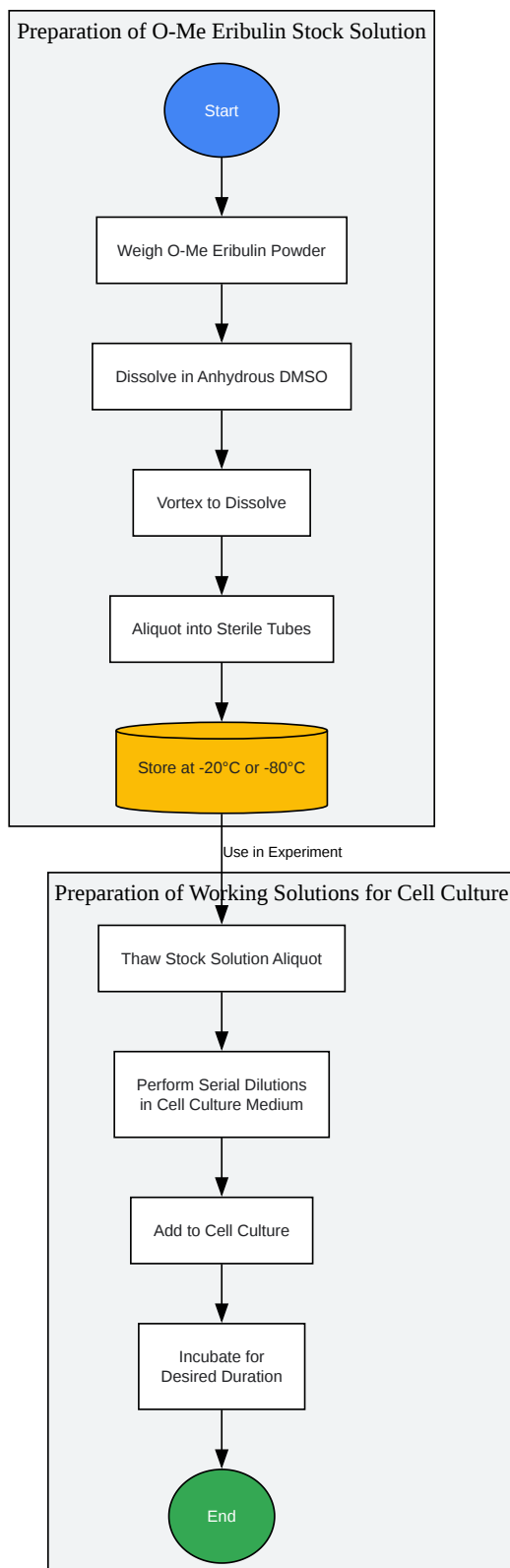
Materials:

- 10 mM **O-Me Eribulin** stock solution in DMSO
- Sterile cell culture medium appropriate for the cell line being used
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

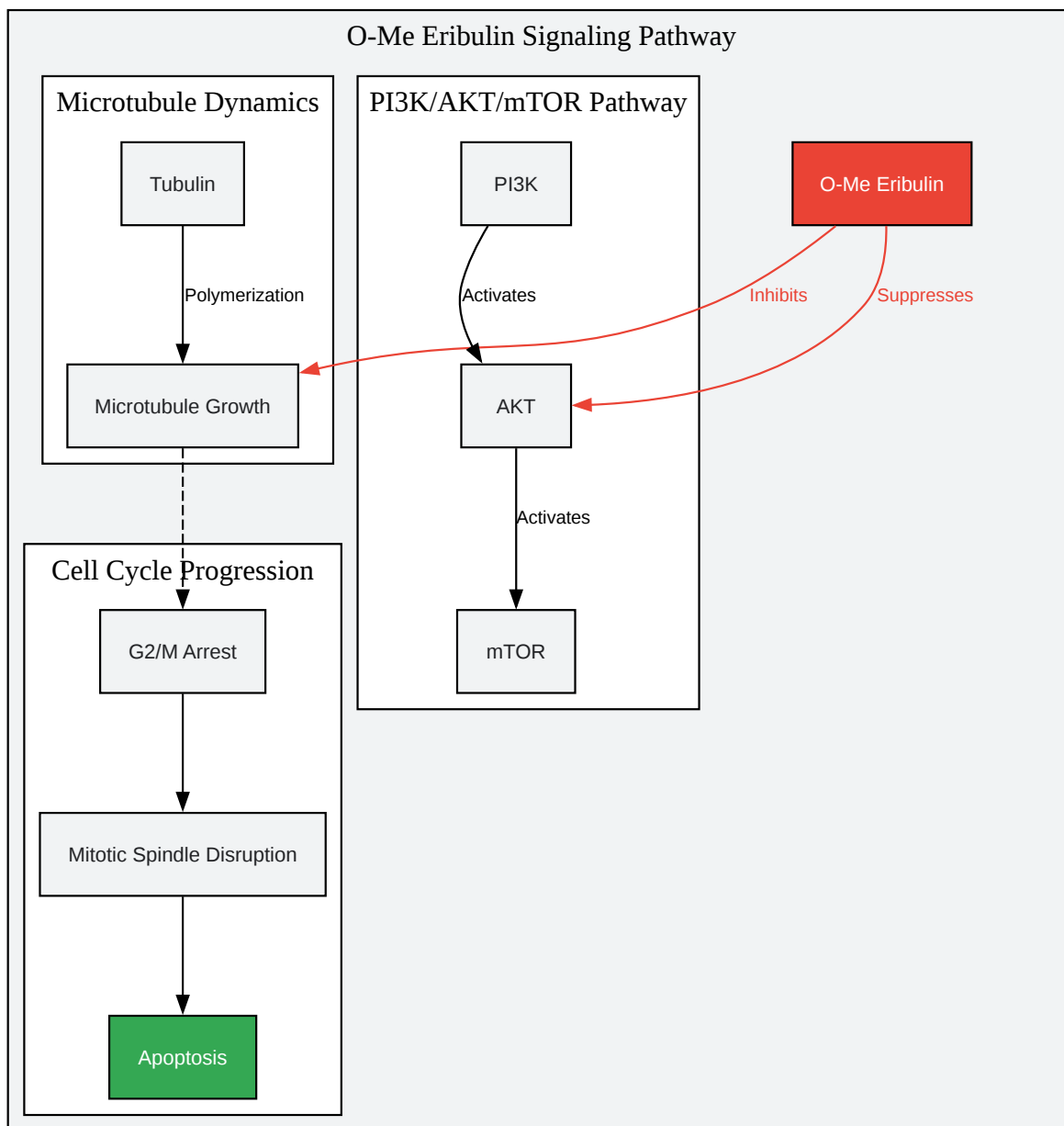
- Thaw an aliquot of the 10 mM **O-Me Eribulin** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
 - Example for a 100 μ M working solution: Dilute the 10 mM stock solution 1:100 by adding 1 μ L of the stock solution to 99 μ L of cell culture medium.
 - Example for a 1 μ M working solution: Dilute the 100 μ M working solution 1:100 by adding 1 μ L of the 100 μ M solution to 99 μ L of cell culture medium.
- Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- Add the appropriate volume of the final working solution to the cell culture wells to achieve the desired treatment concentration. For example, to treat cells in 1 mL of medium with a final concentration of 10 nM, add 10 μ L of a 1 μ M working solution.
- Gently mix the contents of the wells after adding the working solution.
- Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[\[9\]](#)[\[16\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for preparing **O-Me Eribulin** solutions.



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Caption: Signaling pathway of **O-Me Eribulin**.

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